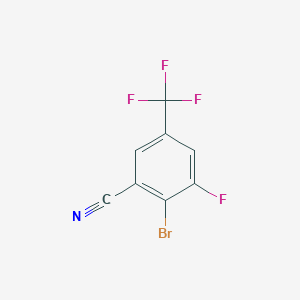

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile

Beschreibung

Chemical Structure: C₈H₃BrF₄N (MW: 250.02 g/mol, CAS: 1483-55-2) .

Properties:

- Melting Point: 50–51°C

- Boiling Point: 107–115°C (10 torr)

- Density: 1.71 g/cm³ (predicted)

- Purity: ≥97% (commercially available, though packaging size may vary) .

This compound features a benzonitrile core substituted with bromine (position 2), fluorine (position 3), and a trifluoromethyl group (position 5). The combination of electron-withdrawing groups (Br, F, CF₃) enhances its reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis .

Eigenschaften

Molekularformel |

C8H2BrF4N |

|---|---|

Molekulargewicht |

268.01 g/mol |

IUPAC-Name |

2-bromo-3-fluoro-5-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C8H2BrF4N/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-2H |

InChI-Schlüssel |

XEGRCBUZEMZNPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1C#N)Br)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using a catalytic hydrogenation system with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Palladium-Catalyzed Coupling: Reagents include palladium catalysts, ligands, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aminated derivative, while palladium-catalyzed coupling with an aryl halide can produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable pharmacophore in drug design .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

4-Bromo-3-(trifluoromethyl)benzonitrile (CAS: 1735-53-1)

- Structure : Bromine at position 4, CF₃ at position 3.

- Commercial Availability: Sold by TCI Chemicals at 95–97% purity (priced at ¥5,200–18,300 per 1–5 g) .

2-Bromo-5-(trifluoromethyl)benzonitrile (CAS: 1483-55-2)

Functional Group Variants

2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 875664-28-1)

- Structure : Aldehyde (-CHO) replaces nitrile (-CN).

- Impact : The aldehyde group increases polarity and susceptibility to oxidation, making it less stable than the nitrile analog .

2-Bromo-5-(trifluoromethyl)benzoic acid (CAS: 1483-56-3)

Substituted Derivatives

5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile (CAS: 1445995-71-0)

- Structure : Methoxy (-OCH₃) replaces fluorine at position 3.

- Properties :

5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1247885-38-6)

Amino and Hydroxy Derivatives

4-Amino-2-(trifluoromethyl)benzonitrile

- Structure: Amino (-NH₂) replaces bromine and fluorine.

2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine

Key Findings

- Electronic Effects : Fluorine and trifluoromethyl groups enhance electrophilicity, favoring aryl cross-coupling (e.g., Suzuki reactions), while methoxy groups reduce reactivity .

- Stability : Brominated nitriles exhibit higher thermal stability compared to aldehydes or carboxylic acids .

- Commercial Viability : The target compound is priced competitively but requires specialized handling due to bromine and fluorine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.